molecular formula C15H17FN4O2 B2709190 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941921-35-3

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2709190
CAS No.: 941921-35-3
M. Wt: 304.325
InChI Key: VZTFYWHBIZSBTO-UHFFFAOYSA-N
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Description

“N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Scientific Research Applications

Synthesis and Structural Elucidation

Research has been conducted on the synthesis and crystal structure elucidation of compounds structurally related to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-fluorobenzyl)oxalamide, highlighting the importance of such compounds in understanding molecular interactions and structural configurations. For instance, Özbey et al. (2004) detailed the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, using IR, 1H NMR, and EI mass spectral analysis, with the structure confirmed by X-ray crystallography Özbey, S., Kaynak, F. B., Göker, H., & Kuş, C. (2004).

Biological Activities and Potential Therapeutic Applications

Compounds with structural similarities to this compound have been explored for their biological activities. For example, research by Menteşe et al. (2015) on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, synthesized from 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole, demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities Menteşe, E., Ülker, S., & Kahveci, B. (2015).

Applications in Materials Science and Catalysis

The compound's relevance extends to materials science and catalysis. For example, research on transition metal complexes supported by highly basic imidazolin-2-iminato and imidazolin-2-imine N-donor ligands showcases the versatility of imidazole-derived compounds in forming strong metal-nitrogen bonds, which are crucial in developing homogeneous catalysts for various chemical reactions Wu, X., & Tamm, M. (2014).

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-13-4-2-12(3-5-13)10-19-15(22)14(21)18-6-1-8-20-9-7-17-11-20/h2-5,7,9,11H,1,6,8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTFYWHBIZSBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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